molecular formula C10H14N2O3 B3308036 Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate CAS No. 936348-52-6

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate

Cat. No.: B3308036
CAS No.: 936348-52-6
M. Wt: 210.23 g/mol
InChI Key: FHJDCMDUQQOYLA-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate: is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyethylamino group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid and 2-aminoethanol.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Esterification: The resulting 3-amino-4-hydroxybenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 3-amino-4-hydroxybenzoate.

    Amidation: Finally, the hydroxy group is reacted with 2-aminoethanol to introduce the hydroxyethylamino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is unique due to the presence of both an amino group and a hydroxyethylamino group on the aromatic ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions in various fields of research and industry.

Properties

IUPAC Name

methyl 3-amino-4-(2-hydroxyethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-10(14)7-2-3-9(8(11)6-7)12-4-5-13/h2-3,6,12-13H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJDCMDUQQOYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2-hydroxy-ethylamino)-3-nitro-benzoic acid methyl ester (3.0 g, 12.4 mmol) in methanol was added 10% Pd/C (800 mg). The mixture was hydrogenated at 1 atmospheric pressure for 2 h. The catalyst was filtered off and the methanol evaporated to give 2.6 g (99%) of 3-amino-4-(2-hydroxyethylamino)-benzoic acid methyl ester.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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